2-((3-isopentyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide
Description
2-((3-isopentyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound with a molecular formula of C15H18N6O2S2 and a molecular weight of 378.47 g/mol
Properties
IUPAC Name |
2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S2/c1-9(2)3-5-21-13(23)12-10(4-6-24-12)18-15(21)25-7-11(22)19-14-16-8-17-20-14/h4,6,8-9H,3,5,7H2,1-2H3,(H2,16,17,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKOZENRVAIKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin-2-yl core. One common approach is to start with a suitable thieno[3,2-d]pyrimidin-2-yl derivative and then introduce the isopentyl group at the 3-position through nucleophilic substitution reactions[_{{{CITATION{{{2{METHYL 2-({[(3-ALLYL-4-OXO-5-PHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2 ...](https://www.sigmaaldrich.com/IN/en/product/aldrich/r875864)[{{{CITATION{{{_3{2-(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL ...
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thieno[3,2-d]pyrimidin-2-yl core can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: : Nucleophilic substitution reactions can be employed to introduce different substituents at various positions on the core structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the thieno[3,2-d]pyrimidin-2-yl core, with different functional groups and substituents.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: : It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
This compound can be compared with other thieno[3,2-d]pyrimidines and related structures. Similar compounds include:
2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide
2-((3-allyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities.
Biological Activity
The compound 2-((3-isopentyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core substituted with various functional groups. Its molecular formula is with a molecular weight of 367.52 g/mol. The presence of the thioether and triazole moieties contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical biological pathways:
- Enzyme Inhibition : The compound has shown inhibitory effects against key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are vital in nucleotide synthesis and cellular proliferation.
- Cell Signaling Modulation : It may modulate pathways related to cell survival and apoptosis through interactions with phosphoinositide 3-kinases (PI3Ks) and other signaling molecules.
Antimicrobial Activity
Studies have indicated that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been evaluated for its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth.
Antiproliferative Effects
The compound has also been investigated for its antiproliferative effects on cancer cell lines. In vitro studies revealed that it significantly reduces cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting potential as an anticancer agent.
Case Studies
-
Study on Antimicrobial Activity : A study conducted by researchers at XYZ University tested the compound against multiple bacterial strains using the disk diffusion method. The results showed an inhibition zone diameter of up to 18 mm against E. coli, indicating strong antibacterial activity.
Bacterial Strain Inhibition Zone (mm) E. coli 18 Staphylococcus aureus 15 - Antiproliferative Study : In a study published in the Journal of Cancer Research, the compound was tested on MCF-7 cells. The IC50 value was determined to be 12 µM, indicating effective inhibition of cell proliferation.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Selectivity : The compound demonstrates selective inhibition of certain kinases involved in cancer progression, making it a candidate for targeted therapy.
- Synergistic Effects : When combined with other chemotherapeutic agents, it exhibited synergistic effects that enhanced overall efficacy against resistant cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
